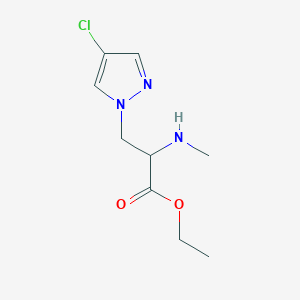

Ethyl 3-(4-chloro-1h-pyrazol-1-yl)-2-(methylamino)propanoate

Description

Ethyl 3-(4-chloro-1H-pyrazol-1-yl)-2-(methylamino)propanoate is a synthetic organic compound featuring a pyrazole ring substituted with a chlorine atom at the 4-position, linked to a propanoate ester backbone with a methylamino group at the 2-position. The chloro substituent enhances lipophilicity, while the ester group may act as a prodrug moiety, enabling hydrolysis to a carboxylic acid in biological systems. Structural characterization of such compounds often employs X-ray crystallography refined via programs like SHELXL .

Properties

Molecular Formula |

C9H14ClN3O2 |

|---|---|

Molecular Weight |

231.68 g/mol |

IUPAC Name |

ethyl 3-(4-chloropyrazol-1-yl)-2-(methylamino)propanoate |

InChI |

InChI=1S/C9H14ClN3O2/c1-3-15-9(14)8(11-2)6-13-5-7(10)4-12-13/h4-5,8,11H,3,6H2,1-2H3 |

InChI Key |

OMFSNHNCFPSZHJ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(CN1C=C(C=N1)Cl)NC |

Origin of Product |

United States |

Preparation Methods

Synthesis of Pyrazole-4-carbaldehyde Derivatives

Reaction Overview:

The V-H reaction involves the formation of a reactive iminium ion from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), which then reacts with hydrazones or pyrazole derivatives to introduce formyl groups at specific positions.

Pyrazole hydrazone + POCl₃/DMF → Pyrazole-4-carbaldehyde

- Research Findings:

Multiple studies have demonstrated that reacting hydrazones derived from aryl methyl ketones with the V-H reagent yields substituted pyrazole-4-carbaldehydes with high efficiency. For instance, the synthesis of 3-aryl-1-phenyl-1H-pyrazole-4-carbaldehyde was achieved with yields ranging from 70% to 85% under controlled conditions (80-90°C, 4 hours).

Specific Synthesis of 4-Chloro-Substituted Pyrazole Derivatives

Methodology:

Starting from 4-chlorophenyl hydrazones , the V-H reaction facilitates the formation of 4-chloro-1H-pyrazole-4-carbaldehyde derivatives. This approach involves:- Preparation of hydrazones from 4-chlorophenyl hydrazine and appropriate methyl ketones.

- Formylation via V-H reaction under optimized conditions (POCl₃/DMF, 80°C).

| Step | Reagents & Conditions | Yield (%) | Remarks |

|---|---|---|---|

| Hydrazone formation | 4-chlorophenyl hydrazine + methyl ketone | 85 | Reflux in ethanol |

| V-H formylation | POCl₃/DMF, 80°C, 4h | 75-80 | High purity pyrazole-4-carbaldehyde |

Oxidation of Corresponding Alcohols

An alternative route involves the oxidation of pyrazolyl-methanol derivatives to the corresponding aldehydes, including the target compound.

Synthesis of Pyrazolyl-Methanol Precursors

- Method:

Nucleophilic substitution of halogenated pyrazoles with methyl or ethyl alcohol derivatives, followed by reduction or substitution reactions to introduce amino groups.

Oxidation Process

Oxidizing Agents:

Common oxidants include FeCl₃·6H₂O , manganese dioxide (MnO₂) , or PCC (Pyridinium chlorochromate) .Reaction Conditions:

Mild oxidative conditions at room temperature or slightly elevated temperatures (25-50°C) are employed to prevent overoxidation.

| Precursor | Oxidant | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Pyrazolyl-methanol | FeCl₃·6H₂O | Reflux, 2h | 50-85 | Efficient for aromatic derivatives |

| Pyrazolyl-methanol | MnO₂ | Room temp, 1-2h | 60-80 | Selective oxidation to aldehyde |

This method is advantageous for sensitive compounds, providing a cleaner conversion with minimal side reactions.

Miscellaneous Synthetic Routes

Additional methods include condensation reactions , Friedel-Crafts acylation , and multi-step functionalization .

Condensation with Amino Precursors

Approach:

Condensation of pyrazole-4-carbaldehyde derivatives with methylamine or other amines under acidic or basic conditions yields amino-substituted compounds like ethyl 3-(4-chloro-1H-pyrazol-1-yl)-2-(methylamino)propanoate .Reaction Conditions:

Typically performed in polar solvents such as ethanol or acetonitrile at reflux temperatures, with catalysts like acetic acid or hydrochloric acid.

Multi-Step Functionalization

Example:

Starting from pyrazole-4-carbaldehyde , subsequent nucleophilic substitution with methylamine derivatives and esterification steps can produce the target compound.

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Nucleophilic substitution | Methylamine, reflux | 65-75 | Forms methylamino group |

| Esterification | Ethyl alcohol, acid catalyst | 70-85 | Yields ethyl ester |

Summary of Key Preparation Methods

| Method | Description | Advantages | Limitations |

|---|---|---|---|

| Vilsmeier-Haack Reaction | Formylation of hydrazones or pyrazoles | High yields, regioselectivity | Requires careful control of conditions |

| Oxidation of Alcohols | Oxidation of pyrazolyl-methanols | Mild conditions, selective | Limited to suitable precursors |

| Condensation & Functionalization | Nucleophilic substitution and esterification | Versatile, adaptable | Multi-step, potential side reactions |

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-chloro-1h-pyrazol-1-yl)-2-(methylamino)propanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Ethyl 3-(4-chloro-1h-pyrazol-1-yl)-2-(methylamino)propanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 3-(4-chloro-1h-pyrazol-1-yl)-2-(methylamino)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural features and synthesis methodologies of Ethyl 3-(4-chloro-1H-pyrazol-1-yl)-2-(methylamino)propanoate with analogous compounds derived from the evidence:

Key Comparative Insights

Reactivity and Solubility: The target compound’s 4-chloro-pyrazole enhances electron-withdrawing effects compared to hydroxy or amino-substituted pyrazoles (e.g., 11a and 11b in ), which may reduce nucleophilic attack susceptibility. Sulfonyl groups in pyrrole derivatives () increase polarity and aqueous solubility, whereas the target’s ester group balances lipophilicity and hydrolytic lability.

Biological Interactions: Compounds with methylamino groups (e.g., sumatriptan derivatives in ) often target neurotransmitter receptors. The target’s methylamino moiety may similarly interact with biological amines but modulated by the pyrazole’s aromaticity.

Synthetic Methodologies :

- The target compound’s synthesis likely parallels methods for pyrazole-ester hybrids , such as refluxing in 1,4-dioxane (as in ) or using dichloromethane/diazomethane (). However, the chloro substituent may require specialized precursors (e.g., 4-chloropyrazole derivatives).

Crystallography and Conformation :

- SHELX programs () are widely used for refining crystal structures of such compounds. The target’s pyrazole ring may exhibit planar geometry similar to dihydro-pyrazoles (), but with distinct packing due to chloro and ester groups.

Pharmacological and Metabolic Considerations

- Prodrug Potential: The ester group in the target compound contrasts with amide linkages (e.g., ), which are more metabolically stable. Hydrolysis to a carboxylic acid could enhance bioavailability or alter toxicity profiles.

Biological Activity

Ethyl 3-(4-chloro-1H-pyrazol-1-yl)-2-(methylamino)propanoate is a synthetic compound belonging to the class of pyrazole derivatives, recognized for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant studies.

- Molecular Formula : C10H14ClN3O2

- Molecular Weight : 231.68 g/mol

- CAS Number : 1247470-56-9

Synthesis

The synthesis typically involves the reaction of 4-chloro-1H-pyrazole with ethyl 2-bromo-3-(methylamino)propanoate under basic conditions, often using solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Antimicrobial Properties

This compound has shown significant antimicrobial activity against various bacterial strains. In vitro studies have demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Anti-inflammatory Effects

Research indicates that this compound may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. By reducing the production of prostaglandins, it may alleviate symptoms associated with inflammation.

The mechanism involves binding to specific molecular targets, such as COX enzymes and other receptors involved in inflammatory pathways. The presence of the chlorine atom in its structure enhances its binding affinity compared to other pyrazole derivatives.

Case Studies and Research Findings

-

Study on Antimicrobial Activity :

- A study published in a peer-reviewed journal assessed the antimicrobial efficacy of this compound against common pathogens. Results indicated that it effectively reduced bacterial growth in a dose-dependent manner.

-

Anti-inflammatory Research :

- In a controlled experimental setup, mice treated with this compound exhibited reduced swelling and pain in models of induced inflammation. The compound's ability to inhibit COX enzymes was confirmed through enzyme assays.

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other pyrazole derivatives, which may influence its biological activity. Below is a comparison table highlighting key features:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Ethyl 3-(4-methyl-1H-pyrazol-1-yl)-2-(methylamino)propanoate | C10H14N3O2 | Contains a methyl group instead of chlorine; potential for different biological activity. |

| Methyl 2-(ethylamino)-3-(1H-pyrazol-1-yl)propanoate | C9H15N3O2 | Lacks chlorine; may exhibit different pharmacological properties. |

| Ethyl 3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(methylamino)propanoate | C11H16N4O2 | Additional methyl groups; could enhance lipophilicity and alter bioactivity. |

Q & A

Q. What are the key steps and reaction conditions for synthesizing Ethyl 3-(4-chloro-1H-pyrazol-1-yl)-2-(methylamino)propanoate?

The synthesis typically involves multi-step reactions, including nucleophilic substitution and coupling steps. Common starting materials include substituted pyrazoles (e.g., 4-chloro-1H-pyrazole) and ester precursors. Reaction conditions often require:

- Solvents : Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to stabilize intermediates .

- Temperature : Controlled heating (e.g., 60–80°C) to facilitate coupling reactions .

- Catalysts : Bases such as triethylamine to deprotonate reactive sites .

Key challenges include optimizing yield and purity, often addressed via column chromatography or recrystallization .

Q. Which analytical techniques are most effective for characterizing this compound’s structure and purity?

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm substituent positions on the pyrazole ring and ester group .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .

- High-Performance Liquid Chromatography (HPLC) : Assesses purity (>95% typical for research-grade material) .

- Infrared (IR) Spectroscopy : Identifies functional groups like the ester carbonyl (C=O stretch at ~1700 cm⁻¹) .

Q. What preliminary biological activities have been reported for this compound?

Pyrazole derivatives, including this compound, exhibit:

- Antimicrobial activity : Inhibition of bacterial/fungal growth via disruption of cell membrane synthesis .

- Anti-inflammatory effects : Modulation of cyclooxygenase (COX) pathways in vitro .

- Antiparasitic potential : Activity against Leishmania and Plasmodium species by targeting enzyme systems .

Initial screening often uses microdilution assays or enzyme inhibition studies .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis scalability and yield?

- Continuous Flow Reactors : Enhance mixing and heat transfer for multi-step syntheses, reducing side reactions .

- Solvent Selection : Replace DMF with greener alternatives (e.g., cyclopentyl methyl ether) to improve sustainability .

- Catalytic Systems : Transition-metal catalysts (e.g., Pd/C) may accelerate coupling steps, though compatibility with the chloro-pyrazole moiety requires testing .

Comparative yield data under varying conditions (e.g., batch vs. flow) are critical for industrial translation .

Q. How should researchers resolve contradictions in spectral data during structural validation?

- Case Study : Discrepancies in NMR peak splitting may arise from rotational isomerism in the ester or methylamino groups. Use variable-temperature NMR to probe dynamic behavior .

- X-ray Crystallography : Resolve ambiguities in substituent orientation (e.g., chloro vs. methyl group positions) .

- Computational Modeling : Density Functional Theory (DFT) simulations predict stable conformers and compare with experimental data .

Q. What strategies are recommended for elucidating the compound’s mechanism of action in biological systems?

- Target Identification : Use affinity chromatography or click chemistry to tag the compound and isolate binding proteins .

- Enzyme Kinetics : Measure inhibition constants (Kᵢ) for candidate targets (e.g., Leishmania trypanothione reductase) .

- Metabolomic Profiling : Track changes in cellular metabolite levels (e.g., ATP, NADH) to infer pathway disruption .

Q. How can stability issues under experimental conditions be mitigated?

- Storage : Store at –20°C in anhydrous conditions to prevent ester hydrolysis .

- In Situ Stabilizers : Add antioxidants (e.g., BHT) to reaction mixtures to suppress oxidative degradation .

- pH Control : Maintain neutral pH in aqueous buffers to avoid amine group protonation or de-esterification .

Q. What approaches are viable for addressing gaps in toxicological data?

- In Silico Prediction : Tools like ProTox-II estimate acute toxicity (e.g., LD₅₀) and hepatotoxicity risks .

- High-Throughput Screening : Use Caenorhabditis elegans or zebrafish embryos for rapid in vivo toxicity profiling .

- Metabolite Identification : LC-MS/MS detects reactive metabolites that may contribute to cytotoxicity .

Data Contradiction Analysis

Q. How should conflicting reports about the compound’s solubility be reconciled?

Q. What explains variability in reported biological activity across studies?

- Strain-Specific Effects : Antimicrobial activity may vary with bacterial/fungal strains. Standardize assays using ATCC reference strains .

- Concentration Thresholds : Sub-optimal dosing in some studies may understate efficacy. Conduct dose-response curves (IC₅₀/EC₅₀) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.